molecular formula C10H16N2 B1279082 N-Benzyl-N'-methylethylenediamine CAS No. 56904-09-7

N-Benzyl-N'-methylethylenediamine

Cat. No.: B1279082
CAS No.: 56904-09-7
M. Wt: 164.25 g/mol
InChI Key: HUQLOABSMDKQBW-UHFFFAOYSA-N
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Safety and Hazards

Benzyl[2-(methylamino)ethyl]amine is classified under GHS07. It has hazard statements H302, H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzyl-N'-methylethylenediamine can be synthesized through several methods. One common approach involves the reductive amination of benzylamine with formaldehyde and methylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .

Another method involves the N-alkylation of benzylamine with 2-(methylamino)ethyl chloride. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of benzyl[2-(methylamino)ethyl]amine often employs continuous flow reactors to optimize reaction conditions and increase yield. The use of high-pressure hydrogenation reactors with palladium or nickel catalysts is common for large-scale synthesis .

Mechanism of Action

The mechanism of action of benzyl[2-(methylamino)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-N'-methylethylenediamine is unique due to its combination of benzyl and methylaminoethyl groups, which confer specific reactivity and binding properties. This makes it particularly useful in applications requiring selective interaction with biological targets .

Properties

IUPAC Name

N'-benzyl-N-methylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-11-7-8-12-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQLOABSMDKQBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCNCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20448329
Record name N~1~-Benzyl-N~2~-methylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56904-09-7
Record name N~1~-Benzyl-N~2~-methylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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